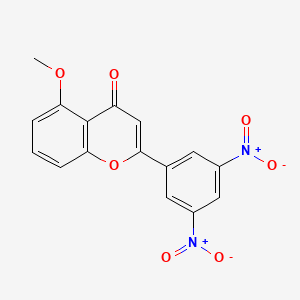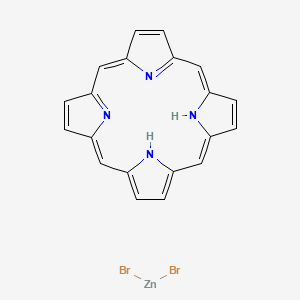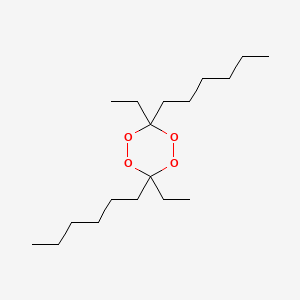![molecular formula C21H24FNO5S2 B12620659 N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide](/img/structure/B12620659.png)
N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a benzamide core substituted with a benzyl group, a sulfonyl group attached to a tetrahydrothiophene ring, and a fluorine atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-fluorobenzoic acid with isopropylamine under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Sulfonyl Group: The sulfonyl group is attached to the tetrahydrothiophene ring through a sulfonation reaction using sulfur trioxide or chlorosulfonic acid.
Final Coupling: The final step involves coupling the sulfonylated tetrahydrothiophene with the benzamide core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the tetrahydrothiophene ring.
Substitution: The fluorine atom and benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Modified tetrahydrothiophene or benzamide derivatives.
Substitution: Various substituted benzamide derivatives.
科学的研究の応用
N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the fluorine atom can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-chloro-N-(propan-2-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-methyl-N-(propan-2-yl)benzamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, binding affinity, and selectivity towards specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C21H24FNO5S2 |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
N-benzyl-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C21H24FNO5S2/c1-15(2)23(13-16-6-4-3-5-7-16)21(24)19-12-17(8-9-20(19)22)30(27,28)18-10-11-29(25,26)14-18/h3-9,12,15,18H,10-11,13-14H2,1-2H3 |
InChIキー |
FBNITPSQNWRXRT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)



![2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine](/img/structure/B12620598.png)
![4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine](/img/structure/B12620602.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate](/img/structure/B12620608.png)


![(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one](/img/structure/B12620636.png)
![5-{[3-(Dimethylamino)propyl]amino}-9-(propan-2-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12620638.png)
